![molecular formula C8H14N4S B1271087 4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol CAS No. 61019-28-1](/img/structure/B1271087.png)
4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
“4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazoles . It is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution . It has been found to have potential as a corrosion inhibitor .
Synthesis Analysis
The synthesis of similar compounds involves cyclization reactions . For instance, the synthesis of 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol involved the reaction of benzoic acid hydrazide with CS2 in a solution of alkali ethanol to give potassium dithiocarbazinate salt. This salt was then cyclized with hydrazine hydrate using water as a solvent under reflux condition .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it can undergo regioselective S-alkylation to form a series of S-substituted derivatives . In another study, it was subjected to addition reaction with different aldehydes to synthesize Schiff bases, which were cyclized by treating with thioglycolic acid .Scientific Research Applications
Biological Activity
The 1,2,4-triazole ring systems, including 4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol, are known for their antifungal activities . The minimal inhibitory concentration (MIC) of the screened compounds exhibited prominent results against Gram (+ve) and Gram (-ve) and antifungal activities comparing with the standard drugs .
Therapeutic Applications
1,2,4-triazoles have been extensively investigated for their therapeutic applications as drugs . Several drugs incorporating in the structure of 1,2,4-triazole ring have shown anticancer and anti-inflammatory activity .
Antioxidant Agents
The mercapto- and thione-substituted 1,2,4-triazole derivatives have been reported as antioxidant agents .
Anti-HIV Agents
Some heterocycles including 1,2,4-triazole moiety are powerful anti-HIV agents .
Anticonvulsant and Antitumor Activity
The derivative 5-(pyridin-4yl)-1,2,4-triazole-3-thiones exhibited anticonvulsant and antitumor activity .
Treatment of Hepatitis C Virus Infections
The nucleoside ribavirin bearing a 1,2,4-triazole structure has been used as a drug for the treatment of hepatitis C virus infections .
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole nucleus have been found to inhibit kinases such as clk1 and dyrk1a .
Mode of Action
The compound interacts with its targets via the sulphur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring .
Biochemical Pathways
Compounds with a similar 1,2,4-triazole structure have been associated with a wide range of pharmaceutical activities, suggesting that they may affect multiple pathways .
Result of Action
It has been suggested that the compound may act as a corrosion inhibitor for copper in certain environments .
Action Environment
The action, efficacy, and stability of 4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol can be influenced by environmental factors. For instance, it has been found to act as a corrosion inhibitor for copper in a 3.5% NaCl solution . This suggests that the compound’s action may be environment-dependent.
properties
IUPAC Name |
4-amino-3-cyclohexyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h6H,1-5,9H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIDSKQFVRWPOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
61019-28-1 |
Source
|
Record name | 4-Amino-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61019-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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